Paromomycin

Ribosome Selectivity Aminoglycoside Specificity Drug Safety

Paromomycin (aminosidine) is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces rimosus, structurally classified as a 4,5-disubstituted deoxystreptamine (DOS) aminoglycoside, differing from neomycin by a single hydroxyl-for-amino substitution. It exerts bactericidal activity by binding to the 16S rRNA of the 30S ribosomal subunit, inducing mRNA misreading and premature translation termination.

Molecular Formula C23H45N5O14
Molecular Weight 615.6 g/mol
CAS No. 1263-89-4; 7542-37-2
Cat. No. B15582555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParomomycin
CAS1263-89-4; 7542-37-2
Molecular FormulaC23H45N5O14
Molecular Weight615.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
InChIKeyUOZODPSAJZTQNH-LSWIJEOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.97e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Paromomycin (CAS 1263-89-4; 7542-37-2) Baseline Antimicrobial and Antiprotozoal Profile for Scientific Procurement


Paromomycin (aminosidine) is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces rimosus, structurally classified as a 4,5-disubstituted deoxystreptamine (DOS) aminoglycoside, differing from neomycin by a single hydroxyl-for-amino substitution [1]. It exerts bactericidal activity by binding to the 16S rRNA of the 30S ribosomal subunit, inducing mRNA misreading and premature translation termination [2]. Beyond its antibacterial spectrum against Gram-negative and Gram-positive bacteria (MICs 0.08–3.9 µg/mL), paromomycin possesses clinically validated antiprotozoal activity against Entamoeba histolytica, Cryptosporidium parvum, Giardia duodenalis, and Leishmania spp. [3]. Its poor oral bioavailability (<1% absorbed) confines its systemic exposure, rendering it a predominantly non-absorbed luminal agent when administered orally, which fundamentally dictates its unique therapeutic niche among aminoglycosides [4].

Why Paromomycin (CAS 1263-89-4) Cannot Be Readily Substituted with Other Aminoglycosides or Antiprotozoals


Paromomycin occupies a unique intersection of pharmacological properties that are not replicated by any single analog or alternative. Unlike other aminoglycosides such as gentamicin or tobramycin, paromomycin exhibits negligible oral absorption (<1%) and near-complete fecal recovery (~100%), which enables high luminal concentrations for intestinal infections while minimizing systemic toxicity [1]. This contrasts sharply with well-absorbed antiprotozoals like metronidazole, which achieve suboptimal colonic concentrations and fail to clear luminal cysts, necessitating paromomycin as a mandatory follow-up agent [2]. Furthermore, among aminoglycosides evaluated for antiparasitic activity, paromomycin demonstrates unique efficacy against Cryptosporidium parvum and Leishmania spp., a property not shared by neomycin or gentamicin [3]. These divergent properties—poor absorption, broad antiprotozoal spectrum, and prokaryotic ribosomal selectivity—render generic substitution with other aminoglycosides or antiparasitics scientifically unsound for applications requiring luminal activity, reduced systemic exposure, or specific antiprotozoal coverage.

Quantitative Evidence Differentiating Paromomycin (CAS 1263-89-4) from Closest Analogs and Alternatives


Paromomycin Exhibits Prokaryotic Ribosomal Selectivity Not Shared by the Analog G418 (Geneticin)

Paromomycin demonstrates a distinct specificity for prokaryotic versus human ribosomes, a property not exhibited by the closely related aminoglycoside G418 (geneticin). Comparative binding studies using Escherichia coli and human rRNA A-site model oligonucleotides revealed that G418 binds with comparable affinity to both human and prokaryotic ribosomes, whereas paromomycin exhibits significantly reduced binding to the human ribosomal A-site relative to the E. coli A-site [1]. This differential selectivity is attributed to structural differences in the drug–RNA interaction, with paromomycin's binding conformation less favorable to the human decoding site [2]. In practical terms, this molecular specificity translates to a reduced propensity for off-target human ribosomal inhibition, a key determinant of therapeutic index.

Ribosome Selectivity Aminoglycoside Specificity Drug Safety

Paromomycin Demonstrates Superior Activity Against Carbapenem-Resistant Enterobacteriaceae (CRE) Compared to Clinical 4,6-Disubstituted Aminoglycosides

In a head-to-head susceptibility study of 134 carbapenem-resistant Enterobacteriaceae (CRE) clinical isolates from China, paromomycin (a 4,5-disubstituted deoxystreptamine aminoglycoside) retained significantly higher activity than the clinically used 4,6-disubstituted aminoglycosides amikacin, gentamicin, and tobramycin. Paromomycin exhibited a susceptibility rate of 64.9% with MIC50/MIC90 values of 4/>256 μg/mL, compared to only 55.2%, 28.4%, and 35.1% susceptibility for amikacin, gentamicin, and tobramycin, respectively [1]. The MIC90 for paromomycin was >256 μg/mL, while amikacin, gentamicin, and tobramycin all exhibited MIC90 values >256 μg/mL, indicating that while all agents face resistance, paromomycin retains a substantially larger susceptible fraction. Notably, apramycin demonstrated the highest susceptibility at 95.5% with MIC50/MIC90 of 4/8 μg/mL, but paromomycin's activity remained superior to all 4,6-disubstituted comparators [1].

Antimicrobial Resistance CRE Aminoglycoside Susceptibility

Paromomycin is Noninferior to Amphotericin B for Visceral Leishmaniasis with a Distinct Safety Profile

A Phase 3 randomized controlled trial (n=667) in Bihar, India, established paromomycin (11 mg/kg IM daily for 21 days) as noninferior to amphotericin B (1 mg/kg IV every other day for 30 days) for the treatment of visceral leishmaniasis. Final cure rates at 6 months were 94.6% for paromomycin versus 98.8% for amphotericin B (difference 4.2 percentage points; 97.5% CI upper bound 6.9; P<0.001 for noninferiority) [1]. Critically, the safety profiles diverged markedly: paromomycin was associated with zero cases of nephrotoxicity compared to 4% with amphotericin B (P<0.001), and significantly lower rates of infusion-related fevers (3% vs. 57%), rigors (0% vs. 24%), and vomiting (<1% vs. 10%) [1]. Conversely, paromomycin produced more injection-site pain (55% vs. 0%) and transient AST elevation (6% vs. 2%, P=0.02).

Visceral Leishmaniasis Kala-azar Antiparasitic Therapy

Paromomycin is the Only Aminoglycoside with Demonstrated In Vivo Activity Against Cryptosporidium parvum

A comparative in vivo study evaluated six aminoglycosides for anticryptosporidial activity in immunosuppressed rats. Among neomycin, gentamicin, tobramycin, amikacin, streptomycin, and paromomycin, only paromomycin demonstrated measurable activity against Cryptosporidium parvum ileal infection at oral dosages ≥200 mg/kg/day [1]. However, paromomycin was ineffective against cecal and biliary tract infections even at 400 mg/kg/day orally and 50 mg/kg/day intraperitoneally, and was less effective than azithromycin (400 mg/kg/day) in reducing infection severity across all intestinal compartments [1]. This unique, albeit compartment-limited, antiparasitic activity distinguishes paromomycin from all other clinically used aminoglycosides.

Cryptosporidiosis Immunosuppression Antiprotozoal Activity

Paromomycin Exhibits Lower In Vitro Ototoxicity than Neomycin and Gentamicin in Cochlear Cell Models

In vitro ototoxicity testing using OC-k3 cochlear cell lines demonstrated that paromomycin exhibits significantly lower toxicity than neomycin and gentamicin. At a concentration of 2 mM, neomycin was identified as the most toxic aminoglycoside evaluated, while paromomycin and apramycin showed substantially lower ototoxicity profiles [1]. Notably, low concentrations of neomycin, gentamicin, and paromomycin all induced a reduction in inner hair cell synaptic ribbons and compound action potential amplitudes—an indicator of 'hidden hearing loss'—a phenomenon not observed with gentamicin C1a or apramycin [1]. Thus, while paromomycin is less ototoxic than neomycin and gentamicin overall, it still carries a risk of subclinical cochlear damage at low doses.

Ototoxicity Aminoglycoside Safety Cochlear Hair Cells

Paromomycin Oral Bioavailability is ≤1%, Confining Activity to the Intestinal Lumen Unlike Systemic Aminoglycosides

Paromomycin exhibits exceptionally poor oral absorption, with bioavailability reported at <1% in healthy adults and approximately 2.75% in calves following oral dosing [1]. This contrasts with systemic aminoglycosides such as gentamicin, tobramycin, and amikacin, which are administered parenterally due to negligible oral absorption but achieve high serum concentrations following IV or IM administration [2]. The near-complete fecal recovery of orally administered paromomycin (~100%) [3] underpins its utility as a luminal amebicide, achieving high intestinal concentrations (therapeutic levels in the colon) while minimizing systemic exposure and attendant nephrotoxicity/ototoxicity risks. Attempts to enhance oral bioavailability using permeation enhancers have increased it to a maximum of 9–20% in experimental formulations, but the native low absorption remains a defining characteristic [4].

Oral Bioavailability Pharmacokinetics Luminal Agent

Optimal Scientific and Industrial Application Scenarios for Paromomycin (CAS 1263-89-4) Based on Quantitative Differentiation


Research on Carbapenem-Resistant Enterobacteriaceae (CRE) Salvage Therapy

Given its 64.9% susceptibility rate against CRE clinical strains—substantially higher than amikacin (55.2%), gentamicin (28.4%), and tobramycin (35.1%) [1]—paromomycin is a priority candidate for in vitro and in vivo studies exploring alternative regimens for multidrug-resistant Gram-negative infections. Its 4,5-disubstituted DOS structure evades many common aminoglycoside-modifying enzymes that inactivate 4,6-disubstituted agents [2], making it a valuable tool for probing resistance mechanisms and developing novel combination therapies.

Visceral Leishmaniasis Clinical Research and Drug Development

Paromomycin's noninferiority to amphotericin B (cure rate 94.6% vs. 98.8%) combined with a 0% incidence of nephrotoxicity versus 4% for amphotericin B [1] positions it as an ideal comparator or backbone agent in clinical trials for new VL therapies. Its off-patent status and distinct safety profile support procurement for pharmacovigilance studies, combination regimen optimization (e.g., with miltefosine or liposomal amphotericin B), and implementation research in endemic regions.

Intestinal Protozoal Infection Models Requiring Luminal-Only Activity

The near-complete lack of oral absorption (<1% bioavailability) [1] and ~100% fecal recovery [2] make paromomycin the definitive agent for studying luminal amebiasis and giardiasis without confounding systemic effects. It serves as an essential control in in vivo models where delineating local intestinal versus systemic antiparasitic mechanisms is required, and its established role as follow-up therapy after metronidazole (which fails to clear cysts in 40–60% of patients) validates its use in studies of cyst eradication.

Aminoglycoside Ototoxicity Comparative Studies

Paromomycin's intermediate ototoxicity profile—lower than neomycin and gentamicin but not devoid of hidden hearing loss risk [1]—makes it a valuable comparator in structure-toxicity relationship studies. Its defined molecular interaction with the mitochondrial ribosome and the availability of high-resolution structural data (e.g., PDB 2O3W) [2] enable precise mechanistic investigations into aminoglycoside-induced cochlear damage, supporting the rational design of less ototoxic derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paromomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.